3-amino-N-phenylbenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of cyclic compounds containing aminobenzenesulfonamide, including 3-amino-N-phenylbenzenesulfonamide, has been explored through various methodologies. One notable approach involves the development of sequential Nicholas and Pauson-Khand reactions for the synthesis of unique polyheterocyclic compounds. This method has facilitated the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, highlighting the compound's versatility and value in organic syntheses and the pharmaceutical industry (Kaneda, 2020).
Molecular Structure Analysis
The molecular structure of 3-amino-N-phenylbenzenesulfonamide, characterized by its sulfonamide functional group, plays a crucial role in its reactivity and interaction with other molecules. The structural analysis and characterization of complexes involving aminobenzoic acids, closely related to 3-amino-N-phenylbenzenesulfonamide, have provided insights into the compound's physicochemical properties, spectroscopic studies, and potential applications in producing materials with biological activity and other utilities (Kalembkiewicz, Kosińska, & Zapała, 2017).
Chemical Reactions and Properties
3-Amino-N-phenylbenzenesulfonamide participates in a variety of chemical reactions, illustrating its broad applicability in synthetic chemistry. For instance, its amino group can undergo various functionalization reactions, facilitating the synthesis of diverse organic compounds. Studies have also focused on the degradation pathways and the fate of similar compounds in aqueous environments, shedding light on their environmental impact and behavior (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Scientific Research Applications
Antitumor Properties
Compounds including variants of 3-amino-N-phenylbenzenesulfonamide have demonstrated significant antitumor properties. Studies have shown these compounds to be potent cell cycle inhibitors, leading to their progression into clinical trials. For instance, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been identified as potential antimitotic agents disrupting tubulin polymerization and antiproliferative agents, respectively, impacting various cancer cell lines (Owa et al., 2002).
HIF-1 Pathway Inhibition
These compounds have been studied for their role in inhibiting the HIF-1 pathway, which is crucial for cancer therapy. A notable example is 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, demonstrating significant potential as an anticancer agent. It was found that certain structural modifications of this compound could enhance its pharmacological properties (Mun et al., 2012).
Antimicrobial Applications
Several derivatives of 3-amino-N-phenylbenzenesulfonamide have been synthesized and tested for antimicrobial activities. For example, compounds like N-[4-(phenylsulfamoyl)phenyl]acetamide and 4-amino-N-phenylbenzenesulfonamide were screened against various bacterial and fungal strains, although they exhibited limited antimicrobial activity (Lahtinen et al., 2014).
Spectroscopic and Structural Analysis
Studies have also focused on the spectroscopic and structural characterization of these compounds. For instance, N-(2-aminophenyl)benzenesulfonamide and its derivatives were characterized through antimicrobial activity assessment, FT-IR, 1H and 13C NMR spectroscopy, among other methods (Demircioğlu et al., 2018).
Antibacterial Agents
Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have shown promise as potent antibacterial agents. These compounds have been structurally elucidated and evaluated for their effectiveness against various bacterial strains (Abbasi et al., 2015).
Novel Anticancer Agent Development
Compounds like KCN1, derived from 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, have been studied for their in vitro and in vivo anti-cancer activities. KCN1 has demonstrated efficacy against pancreatic cancer cells and tumor xenografts in mice (Wang et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-N-phenylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h1-9,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZFVONLAQIHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058830 | |
Record name | Benzenesulfonamide, 3-amino-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24780142 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-amino-N-phenylbenzenesulfonamide | |
CAS RN |
80-21-7 | |
Record name | 3-Amino-N-phenylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminobenzenesulfonanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminobenzenesulfonanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 3-amino-N-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, 3-amino-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7058830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-aminobenzenesulphonanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Aminobenzenesulfonanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB92UA8FRX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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